Methyl 4-chloro-2-methoxynicotinate
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Overview
Description
Methyl 4-chloro-2-methoxynicotinate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 2-position on the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2-methoxypyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a temperature range of 0-5°C to prevent any side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of aminonicotinates.
Scientific Research Applications
Methyl 4-chloro-2-methoxynicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methoxynicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups on the nicotinate ring can influence the compound’s binding affinity to enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-methoxynicotinate
- Methyl 6-chloro-2-methoxynicotinate
- Methyl 4-chloro-6-methoxynicotinate
Uniqueness
Methyl 4-chloro-2-methoxynicotinate is unique due to the specific positioning of the chloro and methoxy groups on the nicotinate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-chloro-2-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(8(11)13-2)5(9)3-4-10-7/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZHMVMVSJXJTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739057 |
Source
|
Record name | Methyl 4-chloro-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256826-55-7 |
Source
|
Record name | Methyl 4-chloro-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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